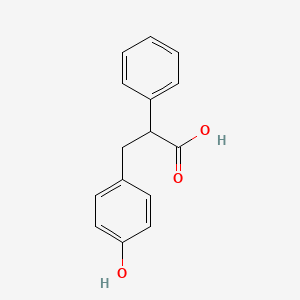

3-(4-Hydroxyphenyl)-2-phenylpropanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60596. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxyphenyl)-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-9,14,16H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCCNKUXWQWOKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001281520 | |

| Record name | 4-Hydroxy-α-phenylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-23-6 | |

| Record name | 4-Hydroxy-α-phenylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Hydroxyphenyl)-2-phenylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 89-23-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-α-phenylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-hydroxyphenyl)-2-phenylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Hydroxyphenyl)-2-phenylpropanoic Acid

CAS Number: 89-23-6

For the attention of: Researchers, scientists, and drug development professionals.

Physicochemical Properties

The known quantitative data for 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid is summarized in the table below. This information is primarily sourced from chemical supplier databases.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |

| Molecular Weight | 242.27 g/mol | [1][2] |

| Boiling Point | 401.2 ± 30.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Flash Point | 210.6 ± 21.1 °C | [1] |

| LogP | 2.803 | [1] |

| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C | [1] |

| Refractive Index | 1.625 | [1] |

| Topological Polar Surface Area | 57.5 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

Synthesis and Experimental Protocols

-

Protection of the phenolic hydroxyl group.

-

A condensation reaction to form the carbon skeleton.

-

Subsequent deprotection and purification steps.

One patented method for producing optically active 3-(4-hydroxyphenyl)propionic acid derivatives involves the asymmetric hydrogenation of a cinnamic acid precursor, followed by deprotection. While not a direct protocol for the target compound, it illustrates a potential synthetic strategy. Researchers seeking to synthesize this compound may need to adapt methodologies from related structures.

Biological Activity and Signaling Pathways

There is a notable lack of direct research on the specific biological and pharmacological activities of this compound. However, studies on closely related compounds provide insights into potential areas of investigation:

-

Antimicrobial and Antifungal Activity: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated structure-dependent antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens.[3][4]

-

Anticancer and Antioxidant Properties: The same class of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has also been evaluated for anticancer and antioxidant activities. Certain derivatives were found to reduce the viability of A549 lung cancer cells and suppress cell migration.[4]

-

Anti-inflammatory and Metabolic Effects: Research on methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate, a related phenolic amide ester, has shown it to be a potent inhibitor of inflammatory cytokines in monocyte/macrophage-like cells, potentially through the inhibition of the NF-κB pathway.[5]

Due to the absence of specific studies on this compound, no signaling pathways can be definitively associated with it at this time. The diagram below illustrates a generalized workflow for screening the biological activity of a novel chemical compound, which would be applicable in the investigation of this molecule.

Caption: A generalized experimental workflow for assessing the biological activity of a chemical compound.

Spectroscopic Data

Specific, experimentally-derived spectroscopic data (NMR, IR, Mass Spectrometry) for this compound (CAS 89-23-6) is not available in public spectral databases. The available spectra are for related isomers, which would not be representative of the target compound. For definitive structural confirmation and characterization, researchers would need to perform these analyses on a synthesized and purified sample.

References

- 1. 89-23-6(this compound) | Kuujia.com [kuujia.com]

- 2. 3-(4-HYDROXYPHENYL)-2-PHENYLPROPIONIC ACID, CasNo.89-23-6 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3-(4-Hydroxyphenyl)-2-phenylpropanoic Acid

This technical guide provides a detailed overview of the core physicochemical properties, analytical methodologies, and characterization workflows for 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a chemical compound with the molecular formula C15H14O3. The key quantitative data for this compound are summarized in the table below for clarity and ease of comparison.

| Property | Value | Reference |

| Molecular Formula | C15H14O3 | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| CAS Number | 89-23-6 | [1] |

Experimental Protocols: Molecular Weight Determination

The accurate determination of molecular weight is a critical step in the characterization of a chemical compound. A standard and highly accurate method for this is Mass Spectrometry (MS).

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Objective: To determine the molecular weight of this compound with high precision.

-

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Procedure:

-

Sample Preparation: A dilute solution of the compound is prepared by dissolving approximately 1 mg of this compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.

-

Infusion: The prepared sample solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization: A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. The solvent evaporates, leading to the formation of gas-phase ions of the analyte. For this compound, analysis in negative ion mode is typical to deprotonate the carboxylic acid, yielding the [M-H]⁻ ion.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the [M-H]⁻ ion will be observed at an m/z value equivalent to the molecular weight of the compound minus the mass of a proton.

-

Logical Workflow and Visualization

The characterization of a chemical compound like this compound follows a logical progression of experiments to confirm its identity and purity. The following diagram illustrates a typical workflow.

Caption: Workflow for the Characterization of a Novel Compound.

References

An In-depth Technical Guide to the Chemical Properties of 3-(4-Hydroxyphenyl)-2-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the known chemical properties of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid. The information is compiled from various chemical databases and suppliers, intended to serve as a foundational resource for professionals in research and development.

Chemical Identity and Structure

This compound is a carboxylic acid derivative characterized by a propanoic acid backbone substituted with both a phenyl group at the alpha-carbon (position 2) and a 4-hydroxyphenyl group at the beta-carbon (position 3).

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[1] |

| CAS Number | 89-23-6[1][2][3][4][5][6] |

| Molecular Formula | C₁₅H₁₄O₃[2][4][5] |

| SMILES | C1=CC=C(C=C1)C(CC2=CC=C(C=C2)O)C(=O)O[2] |

| InChI | InChI=1S/C15H14O3/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-9,14,16H,10H2,(H,17,18)[2] |

| InChI Key | GRCCNKUXWQWOKS-UHFFFAOYSA-N[2] |

Table 2: Common Synonyms

| Synonym |

|---|

| 3-(4-HYDROXYPHENYL)-2-PHENYLPROPIONIC ACID[2][3][4] |

| 3-(p-HYDROXYPHENYL)-2-PHENYLPROPIONIC ACID[2][4] |

| 4-Hydroxy-alpha-phenylbenzenepanoic acid[2][4] |

| Benzenepropanoic acid, 4-hydroxy-alpha-phenyl-[2][5] |

| alpha-Phenyl-beta-p-hydroxyphenyl propionic acid[2][5] |

Physicochemical Properties

Table 3: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 242.27 g/mol | [2][4] |

| Boiling Point | 401.2 ± 30.0 °C at 760 mmHg | [2][5] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| LogP (calculated) | 2.80 - 3.0 | [2] |

| Flash Point | 210.6 ± 21.1 °C | [2] |

| Refractive Index | 1.625 | [2][5] |

| Topological Polar Surface Area | 57.53 Ų | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 4 | [2] |

| Melting Point | No data available | [2] |

| pKa | No data available |

| Solubility | No data available | |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound (CAS 89-23-6) are not extensively documented in the reviewed scientific literature. While patents and articles describe the synthesis of structurally related compounds, such as aryl propionic acid derivatives, specific methodologies tailored to this molecule are not provided.[7][8][9]

Biological Activity and Signaling Pathways

As of the latest review of available literature, there are no specific studies detailing the biological activity or the signaling pathways modulated by this compound. Research into the biological effects of similarly named but structurally distinct compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, has been reported, but these findings cannot be directly attributed to the title compound.[10][11][12]

Due to the absence of described experimental workflows or signaling pathways in the literature for this compound, no visualizations can be provided at this time. Further experimental investigation is required to elucidate these aspects.

References

- 1. 89-23-6 | this compound - AiFChem [aifchem.com]

- 2. 89-23-6(this compound) | Kuujia.com [kuujia.com]

- 3. 3-(4-HYDROXYPHENYL)-2-PHENYLPROPIONIC ACID | 89-23-6 [chemicalbook.com]

- 4. newblue.lookchem.com [newblue.lookchem.com]

- 5. 89-23-6 | 3-(4-hydroxyphenyl)-2-phenylpropionic acid [chemindex.com]

- 6. 89-23-6|this compound|BLD Pharm [bldpharm.com]

- 7. EP1687250A1 - Process for producing optically active 3-(4-hydroxyphenyl)propionic acids - Google Patents [patents.google.com]

- 8. US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds - Google Patents [patents.google.com]

- 9. allindianpatents.com [allindianpatents.com]

- 10. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 3-(4-Hydroxyphenyl)propanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. The primary focus of current research on this scaffold has been its significant antimicrobial and anticancer properties. This document summarizes the key findings, presents quantitative data in a structured format, details the experimental methodologies used in these studies, and provides visualizations of experimental workflows and proposed mechanisms of action.

A note on the scope: While the broader class of 3-(4-hydroxyphenyl)-2-phenylpropanoic acid derivatives is of interest, the current body of scientific literature predominantly focuses on derivatives with an amino linkage at the 3-position, specifically the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold. Consequently, this guide will concentrate on the biological activities of these well-documented derivatives.

Anticancer and Antioxidant Activities

A significant body of research has demonstrated the potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer agents, with activities linked to their antioxidant properties.[1][2][3]

In Vitro Anticancer Activity

The anticancer effects of a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been evaluated against the A549 human non-small cell lung cancer cell line. Several compounds were found to significantly reduce cell viability and suppress cell migration.[1][3]

Data Presentation: Anticancer Activity

The following table summarizes the data on the reduction of A549 cell viability by selected derivatives after 24 hours of treatment.[1][3]

| Compound ID | Substitution | A549 Cell Viability (%) | Notes |

| 12 | 1-Naphthyl | 42.1 | Reduced viability by over 50% |

| 20 | 2-Furyl | ~50 | Also suppressed cell migration and showed potent antioxidant properties |

| 21 | 5-Nitro-2-thienyl | ~50 | Reduced viability by approximately 50% |

| 22 | 5-Nitro-2-furyl | ~50 | Reduced viability by approximately 50% |

| 29 | 4-Nitrophenyl | 31.2 | Showed favorable anticancer activity |

Antioxidant Properties

The antioxidant potential of these derivatives has been investigated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Ferric Ion Reducing Antioxidant Power (FRAP) assay. The phenolic hydroxyl group in the core structure is believed to contribute significantly to the antioxidant activity by donating a hydrogen atom to neutralize free radicals.[1][3] Compound 20 , in particular, has been identified as a potent antioxidant.[2] The antioxidant activity is thought to contribute to the anticancer effects by modulating the levels of reactive oxygen species (ROS) within cancer cells.[4]

Proposed Anticancer and Antioxidant Mechanism

The following diagram illustrates the proposed mechanism by which the antioxidant properties of these derivatives may lead to anticancer effects.

Antimicrobial Activity

A range of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been synthesized and evaluated for their antimicrobial activity against a panel of multidrug-resistant bacterial and fungal pathogens.[5][6][7][8] Several compounds, particularly hydrazone derivatives, have demonstrated potent and broad-spectrum activity.[5][6]

In Vitro Antimicrobial Susceptibility

The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Data Presentation: Antibacterial Activity

The following table summarizes the MIC values (in µg/mL) of selected derivatives against various bacterial strains.[5][6]

| Compound ID | Substitution | S. aureus (MRSA) | E. faecalis (VRE) | E. coli | K. pneumoniae | P. aeruginosa | A. baumannii |

| 14 | Thiophene | 1-8 | 0.5-2 | 8-64 | 8-64 | >64 | >64 |

| 15 | Nitrothiophene | 1-8 | 0.5-2 | 8-64 | 8-64 | >64 | >64 |

| 16 | Nitrofuran | 1-8 | 0.5-2 | 8-64 | 8-64 | >64 | >64 |

| 29 | Phenyl | 16 | >64 | >64 | >64 | >64 | >64 |

| 30 | 4-Nitrophenyl | 16 | 16 | 32 | 64 | >64 | >64 |

Data Presentation: Antifungal Activity

The following table presents the MIC values (in µg/mL) of selected derivatives against drug-resistant Candida species.[5][6]

| Compound ID | Substitution | C. auris | C. albicans | C. glabrata | C. krusei |

| 14 | Thiophene | 8-64 | 8-64 | 8-64 | 8-64 |

| 15 | Nitrothiophene | 8-64 | 8-64 | 8-64 | 8-64 |

| 16 | Nitrofuran | 8-64 | 8-64 | 8-64 | 8-64 |

| 17 | Dimethylpyrrole | 8-64 | 8-64 | 8-64 | 8-64 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

-

Cell Seeding: A549 cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated overnight to allow for cell attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells with vehicle (e.g., DMSO) and a positive control (e.g., doxorubicin or cisplatin) are included.

-

Incubation: The plate is incubated for a specified period, typically 24 hours, at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Experimental Workflow: Cell Viability Assessment

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[1]

-

Reagent Preparation: A stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) is prepared in methanol. This is then diluted to a working concentration that gives an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Test compounds are dissolved in a suitable solvent (e.g., methanol) to prepare a range of concentrations. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

-

Reaction Mixture: In a 96-well plate or cuvettes, a specific volume of the test compound solution is mixed with the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period, typically 30 minutes.

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm. The decrease in absorbance of the DPPH solution in the presence of the test compound indicates its radical scavenging activity.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.[5][6]

-

Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared and standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL) in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (no compound) are included to ensure microbial growth.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental Workflow: Antimicrobial Susceptibility Testing

Conclusion and Future Directions

The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has emerged as a promising platform for the development of novel therapeutic agents. The derivatives have demonstrated significant, structure-dependent antimicrobial and anticancer activities. In particular, the incorporation of heterocyclic moieties, such as nitrofuran and nitrothiophene, has been shown to enhance the biological profile of these compounds.

Future research should focus on several key areas:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways responsible for the observed antimicrobial and anticancer effects is crucial for further rational drug design.

-

Structure-Activity Relationship (SAR) Expansion: Synthesis and evaluation of a broader range of derivatives will help in refining the SAR and identifying compounds with improved potency and selectivity.

-

In Vivo Efficacy and Toxicology: Promising candidates should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles.

-

Exploration of 2-Phenyl Analogues: The synthesis and biological evaluation of this compound derivatives could open up new avenues for drug discovery within this chemical class.

This technical guide provides a comprehensive summary of the current state of research on the biological activity of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, offering a valuable resource for researchers and professionals in the field of drug development.

References

- 1. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties [epubl.ktu.edu]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Promise of the 3-(4-Hydroxyphenyl)propanoic Acid Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3-(4-hydroxyphenyl)propanoic acid framework represents a versatile scaffold with significant, yet largely untapped, potential in therapeutic development. While direct pharmacological data on the parent compound, 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid, is limited, extensive research into its close derivatives reveals a broad spectrum of biological activities. This technical guide synthesizes the existing evidence for derivatives of 3-(4-hydroxyphenyl)propanoic acid, focusing on their demonstrated anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. By examining the structure-activity relationships and mechanisms of action of these related compounds, we can infer the therapeutic promise of the core scaffold and identify promising avenues for future drug discovery and development. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and key signaling pathways associated with this promising class of molecules.

Introduction: The 3-(4-Hydroxyphenyl)propanoic Acid Scaffold

The 3-(4-hydroxyphenyl)propanoic acid structure, characterized by a phenyl ring substituted with a hydroxyl group and a propanoic acid side chain, is a recurring motif in compounds with notable biological effects. The presence of both a phenolic hydroxyl group and a carboxylic acid moiety provides multiple sites for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries.[1] Numerous compounds containing the phenolic (4-hydroxyphenyl) moiety are recognized for their potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3]

Therapeutic Potential Based on Derivative Studies

The therapeutic utility of the 3-(4-hydroxyphenyl)propanoic acid scaffold is most evident through the pharmacological evaluation of its derivatives. Key areas of investigation include:

Anti-inflammatory and Antioxidant Activity

Derivatives of 3-(4-hydroxyphenyl)propanoic acid have demonstrated significant anti-inflammatory and antioxidant effects. The related compound, 3-(4-hydroxyphenyl)propionic acid (HPPA), has been shown to suppress the formation of macrophage foam cells, a key event in the development of atherosclerosis.[4] This activity is attributed to its ability to reduce cellular lipid accumulation, restrict oxidative stress, and inhibit inflammation through the nuclear factor kappa-B (NF-κB) pathway.[4]

Further studies on amino-derivatives have highlighted their potent antioxidant properties, as demonstrated in various in vitro assays.[5]

Table 1: Antioxidant and Anti-inflammatory Activity of 3-(4-Hydroxyphenyl)propanoic Acid Derivatives

| Compound/Derivative | Assay | Target/Mechanism | Quantitative Data | Reference |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | DPPH Radical Scavenging | Antioxidant | Structure-dependent, with some derivatives showing potent activity. | [5][6] |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Ferric Ion Reducing Antioxidant Power (FRAP) | Antioxidant | Structure-dependent antioxidant capacity. | [5] |

| 3-(4-hydroxyphenyl)propionic acid (HPPA) | IL-6 and IL-1β secretion in ox-LDL-treated macrophages | Anti-inflammatory | 12.5 μg/mL HPPA completely inhibited the ox-LDL-induced increase in IL-6 and IL-1β. | [4] |

Anticancer Activity

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized and evaluated for their anticancer properties.[5][6] These compounds have shown the ability to reduce the viability of cancer cell lines, such as A549 non-small cell lung cancer cells, in a structure-dependent manner.[5] Notably, some derivatives exhibited favorable cytotoxicity profiles, showing greater effects on cancerous cells compared to non-cancerous Vero cells.[5] Furthermore, these compounds have been observed to suppress cancer cell migration in vitro.[5]

Table 2: Anticancer Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

| Compound Derivative | Cell Line | Assay | Quantitative Data (IC50) | Key Findings | Reference |

| Hydrazone derivative with 1-naphthyl substituent | A549 | MTT Assay | Reduced cell viability to 42.1% | Exhibited anticancer activity. | [5] |

| Furan-2-ylmethylene hydrazide derivative | A549 | MTT Assay | Potent activity | Demonstrated selectivity for cancerous cells and reduced cell migration. | [5][6] |

| Various hydrazone derivatives | A549 | MTT Assay | Variable cytotoxicity | Structure-dependent anticancer activity. | [5] |

Antimicrobial Activity

The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has also been explored for the development of novel antimicrobial agents.[2][3][7] Derivatives have shown promising, structure-dependent activity against a range of multidrug-resistant bacterial and fungal pathogens, including ESKAPE group bacteria and drug-resistant Candida species.[2] Hydrazone derivatives containing heterocyclic substituents were identified as having the most potent and broad-spectrum antimicrobial activity.[2]

Table 3: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

| Compound Derivative Class | Pathogen(s) | Assay | Quantitative Data (MIC Range) | Reference |

| Hydrazone derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Microdilution | 1 - 8 µg/mL | [2][7] |

| Hydrazone derivatives | Vancomycin-resistant Enterococcus faecalis | Microdilution | 0.5 - 2 µg/mL | [2][7] |

| Hydrazone derivatives | Gram-negative pathogens | Microdilution | 8 - 64 µg/mL | [2][7] |

| Hydrazone derivatives | Drug-resistant Candida species (including C. auris) | Microdilution | 0.5 - 64 µg/mL | [2][7] |

Potential in Metabolic Disorders

Phenylpropanoic acid derivatives have been investigated as potent and orally bioavailable agonists for the G protein-coupled receptor 40 (GPR40), a target for the treatment of type 2 diabetes. This suggests that the core scaffold could be a valuable starting point for developing novel therapies for metabolic diseases.

Key Signaling Pathways

A recurring mechanism implicated in the therapeutic effects of 3-(4-hydroxyphenyl)propanoic acid derivatives is the NF-κB signaling pathway . This pathway is a critical regulator of the inflammatory response.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 3-(4-Hydroxyphenyl)-2-phenylpropanoic Acid: A Technical Guide for Drug Discovery

Introduction

3-(4-Hydroxyphenyl)-2-phenylpropanoic acid is a biphenyl derivative of propanoic acid with significant potential for pharmacological investigation. Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules suggests a range of possible therapeutic applications. In silico modeling offers a powerful, resource-efficient approach to explore the pharmacodynamic and pharmacokinetic properties of this compound, accelerating its development as a potential drug candidate. This guide provides a comprehensive overview of the core in silico methodologies applicable to this compound, tailored for researchers and professionals in drug development.

While specific in silico studies on this compound are not extensively documented, this guide synthesizes established protocols and data from structurally related arylpropanoic acids to present a robust framework for its computational analysis.

Molecular Properties and Potential Targets

The structure of this compound combines key pharmacophores—a carboxylic acid group, a phenyl ring, and a hydroxyphenyl group—that suggest potential interactions with several biological targets. Based on its structural analogy to profens like ibuprofen, likely targets include cyclooxygenase (COX) enzymes.[1] Additionally, arylpropanoic acid scaffolds have been identified as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which are crucial regulators of metabolism and inflammation.[2]

In Silico Modeling Workflow

A systematic in silico analysis of this compound would typically follow a multi-step workflow, from initial structural preparation to detailed simulations of its interaction with biological targets.

Data Presentation: Comparative In Silico Data

The following tables summarize hypothetical and representative quantitative data for this compound, based on findings for structurally analogous compounds.

Table 1: Predicted ADMET Properties

| Parameter | Predicted Value | Interpretation | Software/Server |

|---|---|---|---|

| Oral Bioavailability | High | Well-absorbed after oral administration. | SwissADME |

| Lipinski's Rule of Five | 0 Violations | Likely to have drug-like properties. | FAF-Drugs4 |

| AMES Toxicity | Non-mutagenic | Low probability of causing mutations. | pkCSM |

| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity. | preADMET |

Table 2: Molecular Docking and Dynamics Simulation Data (Hypothetical)

| Target Protein (PDB ID) | Docking Score (kcal/mol) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | RMSD of Complex (Å) |

|---|---|---|---|---|

| COX-2 (5IKT) | -7.5 | -8.2 | TYR385, ARG120, SER530 | 1.5 ± 0.3 |

| PPARγ (2PRG) | -8.1 | -8.9 | HIS323, HIS449, TYR473 | 1.8 ± 0.4 |

Table 3: QSAR Model Statistics for a Series of Phenylpropanoic Acid Analogues (Hypothetical)

| Model | R² (Training Set) | Q² (Leave-one-out) | R² (External Test Set) |

|---|---|---|---|

| COX-2 Inhibition | 0.85 | 0.78 | 0.81 |

| PPARγ Agonism | 0.82 | 0.75 | 0.79 |

Experimental Protocols

Protocol for Molecular Docking

This protocol describes a typical molecular docking procedure using AutoDock Vina.

-

Protein Preparation:

-

Download the crystal structure of the target protein (e.g., human COX-2, PDB ID: 5IKT) from the Protein Data Bank.

-

Using AutoDockTools, remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and compute Gasteiger charges.

-

Define the grid box to encompass the active site of the enzyme.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw and optimize its geometry using a force field such as MMFF94.

-

Save the structure in a compatible format (e.g., PDBQT), defining rotatable bonds.

-

-

Docking Simulation:

-

Run AutoDock Vina, specifying the prepared protein and ligand files, and the grid box parameters.

-

Set the exhaustiveness of the search to a value of 8 or higher for a thorough search of the conformational space.

-

-

Analysis of Results:

-

Analyze the output file to identify the binding poses with the lowest binding energies.

-

Visualize the ligand-protein interactions using software like PyMOL or Discovery Studio to identify key hydrogen bonds and hydrophobic interactions.

-

Protocol for Molecular Dynamics Simulation

This protocol outlines a molecular dynamics (MD) simulation using GROMACS to assess the stability of the docked complex.[3]

-

System Preparation:

-

Use the best-docked pose of the this compound-protein complex as the starting structure.

-

Generate the ligand topology and parameters using a server like CGenFF or the antechamber module of AmberTools.

-

Place the complex in a simulation box (e.g., cubic) and solvate with a suitable water model (e.g., TIP3P).

-

Add ions to neutralize the system.

-

-

Simulation Steps:

-

Perform energy minimization to remove steric clashes.

-

Conduct a two-phase equilibration: first in the NVT (constant number of particles, volume, and temperature) ensemble, followed by the NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the system's temperature and pressure.

-

Run the production MD simulation for a duration sufficient to observe the stability of the complex (e.g., 50-100 ns).[3]

-

-

Trajectory Analysis:

-

Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess conformational stability.

-

Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Monitor hydrogen bonds and other interactions between the ligand and protein throughout the simulation.

-

Signaling Pathway Visualization

COX-2 Signaling Pathway

The cyclooxygenase-2 (COX-2) pathway is a key player in inflammation.[4][5] It is induced by pro-inflammatory stimuli and leads to the production of prostaglandins, which mediate pain and fever.

PPARγ Signaling Pathway

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that regulates gene expression related to adipogenesis, lipid metabolism, and inflammation.[6][7]

The in silico methodologies outlined in this guide provide a robust framework for the initial characterization of this compound. Through molecular docking, QSAR, molecular dynamics, and ADMET prediction, researchers can efficiently predict its biological targets, binding affinity, and pharmacokinetic profile. This computational approach not only guides further experimental validation but also helps in optimizing the compound's structure for improved efficacy and safety, ultimately accelerating its journey through the drug discovery pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. In silico designing, in vitro and in vivo evaluation of potential PPAR-γ agonists derived from aryl propionic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular docking study and molecular dynamic simulation of human cyclooxygenase-2 (COX-2) with selected eutypoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 5. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Landscape of 3-(4-Hydroxyphenyl)-2-phenylpropanoic Acid: A Technical Review of Its Analogs

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Executive Summary

While 3-(4-hydroxyphenyl)-2-phenylpropanoic acid stands as a defined chemical entity, a comprehensive review of current scientific literature reveals a notable scarcity of dedicated research into its biological activities and therapeutic potential. This technical guide addresses this knowledge gap by providing an in-depth analysis of its closest structural analogs: the versatile 3-((4-hydroxyphenyl)amino)propanoic acid derivatives and the biologically active 3-(4-hydroxyphenyl)propionic acid. This whitepaper summarizes the significant antimicrobial, anticancer, and cardiometabolic properties of these related compounds, presenting key quantitative data, detailed experimental methodologies, and relevant signaling pathways to inform future research and drug discovery efforts in this chemical space.

Introduction

This compound, a molecule possessing a unique combination of a hydroxyphenyl moiety and a phenylpropanoic acid backbone, presents an intriguing scaffold for medicinal chemistry. However, direct biological and pharmacological data for this specific compound is largely absent from the public domain. In contrast, its structural relatives have been the subject of considerable investigation, revealing a range of promising biological activities. This guide will focus on these analogs to provide a comprehensive overview of the potential of this chemical class.

Part 1: The Antimicrobial and Anticancer Potential of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

A significant body of research has focused on the synthesis and biological evaluation of derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid. These compounds have demonstrated notable efficacy against a range of microbial pathogens and cancer cell lines.

Quantitative Data: Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of various 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been quantified through the determination of Minimum Inhibitory Concentrations (MIC) against several multidrug-resistant bacterial and fungal strains.[1][2][3][4][5]

Table 1: In Vitro Antimicrobial and Antifungal Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives (MIC in µg/mL)

| Compound/Derivative | S. aureus (MRSA) | E. faecalis (VRE) | E. coli | K. pneumoniae | P. aeruginosa | A. baumannii | Candida auris |

| Hydrazones 14–16 | 1–8 | 0.5–2 | 8–64 | 8–64 | 8–64 | 8–64 | 8–64 |

| Phenyl-substituted (29) | 16 | >64 | - | - | - | - | - |

| 4-NO2 Phenyl (30) | 16 | 16 | 32 | 64 | - | - | - |

| Hydrazone 7 | 32 | >64 | 64 | 64 | >64 | >64 | - |

| 4-OH Phenyl (33) | 8–16 | 8–16 | 16–64 | 16–64 | 16 | 16 | - |

| Dimethylpyrazole (36) | 32 | 64 | - | - | - | - | - |

| Dimethylpyrrole (37) | - | - | 16 | - | - | - | - |

| Compound 26 | 4–16 | 4–16 | - | - | - | - | 16 (C. albicans) |

Data synthesized from multiple sources.[1][2][3][6]

Quantitative Data: Anticancer Activity

Several derivatives have also been evaluated for their cytotoxic effects against cancer cell lines, with some compounds demonstrating significant reductions in cell viability.[7][8][9][10]

Table 2: In Vitro Anticancer Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Lung Cancer Cells

| Compound/Derivative | A549 Cell Viability (%) |

| Compound 12 (1-naphthyl) | 42.1 |

| Compound 20 (2-furyl) | ~50 |

| Compound 21 | ~50 |

| Compound 22 | ~50 |

| Compound 29 (4-NO2 phenyl) | 31.2 |

| Hydrazones 25–27 | 52.4–68.7 |

| Phenyl-substituted (28) | 57.8 |

| 4-Cl Phenyl (30) | 58.9–65.2 |

| Diethylamino Phenyl (31) | 58.9–65.2 |

| 4-OH Phenyl (32) | 58.9–65.2 |

Data represents the remaining cell viability after treatment.[7][8][9]

Experimental Protocols

General Synthesis of 3-((4-hydroxyphenyl)amino)propanoic Acid Hydrazone Derivatives: [5]

-

Synthesis of N-(4-hydroxyphenyl)-β-alanine methyl ester: 4-aminophenol is reacted with methyl acrylate in 2-propanol at reflux.

-

Synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide: The methyl ester from the previous step is subjected to hydrazinolysis in propan-2-ol under reflux.

-

Synthesis of Hydrazones: The resulting hydrazide is reacted with various aromatic or heterocyclic aldehydes in methanol at reflux temperature to yield the final hydrazone derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution):

-

Bacterial and fungal strains are cultured to a standardized density.

-

The synthesized compounds are serially diluted in appropriate growth media in 96-well microtiter plates.

-

The microbial suspension is added to each well.

-

Plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anticancer Cell Viability Assay (MTT Assay): [7]

-

A549 human lung adenocarcinoma cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the synthesized derivatives for 24 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to form formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage relative to untreated control cells.

Visualizing the Synthetic Workflow

Caption: Synthetic scheme for 3-((4-hydroxyphenyl)amino)propanoic acid hydrazones.

Part 2: The Cardiometabolic Effects of 3-(4-Hydroxyphenyl)propionic Acid

3-(4-Hydroxyphenyl)propionic acid (HPPA), which lacks the phenyl group at the 2-position, has been identified as a significant microbial metabolite of procyanidin A2 and has been studied for its effects on macrophage foam cell formation, a key event in the development of atherosclerosis.[11][12]

Biological Activity: Suppression of Macrophage Foam Cell Formation

Studies have shown that HPPA can significantly reduce cellular lipid accumulation in macrophages, thereby inhibiting the formation of foam cells.[11][12] This effect is attributed to its ability to modulate the expression of key genes involved in cholesterol transport and its anti-inflammatory and antioxidant properties.

Experimental Protocols

Macrophage Foam Cell Formation Assay: [12]

-

Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium.

-

Induction of Foam Cells: Macrophages are treated with oxidized low-density lipoprotein (ox-LDL) to induce lipid accumulation and foam cell formation.

-

Treatment: Cells are co-incubated with ox-LDL and various concentrations of HPPA.

-

Lipid Staining: After incubation, cells are fixed and stained with Oil Red O, a lipid-soluble dye, to visualize intracellular lipid droplets.

-

Quantification: The extent of lipid accumulation can be quantified by extracting the Oil Red O stain and measuring its absorbance.

Gene Expression Analysis (RT-qPCR): [11]

-

RNA Extraction: Total RNA is extracted from macrophages treated with ox-LDL and/or HPPA.

-

Reverse Transcription: RNA is reverse transcribed into complementary DNA (cDNA).

-

Quantitative PCR: The expression levels of target genes (e.g., CD36, ABCA1, SR-B1) are quantified by real-time PCR using specific primers.

-

Data Analysis: Gene expression levels are normalized to a housekeeping gene and expressed as a fold change relative to control cells.

Signaling Pathway

HPPA has been shown to exert its effects by downregulating the expression of the scavenger receptor CD36 and inhibiting the nuclear factor kappa-B (NF-κB) inflammatory pathway.[11]

Caption: HPPA's mechanism in inhibiting foam cell formation.

Conclusion and Future Directions

While direct experimental data on this compound remains elusive, the significant biological activities of its close analogs provide a strong rationale for its investigation. The antimicrobial and anticancer properties of the amino-derivatives, coupled with the cardiometabolic benefits of the non-phenylated version, suggest that this compound could possess a unique and potentially valuable pharmacological profile.

Future research should prioritize the synthesis of this compound and its derivatives, followed by a comprehensive screening for biological activities. In vitro and in vivo studies are warranted to explore its potential as an antimicrobial, anticancer, or cardiometabolic agent. Elucidating its mechanism of action and establishing a structure-activity relationship will be crucial steps in unlocking the therapeutic potential of this under-explored molecule. This guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens [mdpi.com]

- 4. hmsom.elsevierpure.com [hmsom.elsevierpure.com]

- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties | Semantic Scholar [semanticscholar.org]

- 11. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of 3-(4-Hydroxyphenyl)-2-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the synthesis and characterization of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid (CAS No. 89-23-6). Due to the limited availability of information regarding the specific discovery or natural isolation of this compound, this guide focuses on a plausible and detailed synthetic pathway. The proposed methodology is grounded in established organic chemistry principles, primarily utilizing a modified Reformatsky or Aldol-type reaction, followed by subsequent deprotection and hydrolysis steps. This document includes detailed, step-by-step experimental protocols, tabulated quantitative data for key intermediates and the final product, and workflow diagrams generated using Graphviz to illustrate the synthetic and purification processes. This guide is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a diarylpropanoic acid derivative. While its isomeric counterpart, 3-(4-hydroxyphenyl)propanoic acid (phloretic acid), is a well-documented natural product and metabolite with known biological activities, the title compound is not prominently featured in scientific literature concerning natural product isolation.[1] Therefore, it is primarily accessible through chemical synthesis. Diarylpropanoic acid scaffolds are of significant interest in medicinal chemistry, forming the core structure of various biologically active molecules.

This guide outlines a robust, multi-step synthetic approach to this compound, designed to be accessible to researchers with a background in organic synthesis.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step process, which is outlined below. This pathway is designed to be efficient and utilize common laboratory reagents.

-

Step 1: Protected Aldol Addition: A base-mediated Aldol-type addition between a protected 4-hydroxybenzaldehyde, such as 4-(benzyloxy)benzaldehyde, and an ester of phenylacetic acid, like methyl phenylacetate. This forms the carbon-carbon bond at the core of the target molecule.

-

Step 2: Hydrogenolytic Deprotection: Removal of the benzyl protecting group from the hydroxyl functionality via catalytic hydrogenation. This step selectively unmasks the phenol.

-

Step 3: Saponification: Hydrolysis of the methyl ester to the final carboxylic acid product using a strong base, followed by acidic workup.

This proposed pathway is illustrated in the workflow diagram below.

Logical Workflow for Synthesis

Detailed Experimental Protocols

The following protocols are illustrative and may require optimization based on laboratory conditions and reagent purity.

Step 1: Synthesis of Methyl 3-(4-(benzyloxy)phenyl)-3-hydroxy-2-phenylpropanoate

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.

-

Reagents:

-

Diisopropylamine (1.5 eq)

-

n-Butyllithium (1.5 eq, 2.5 M in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl phenylacetate (1.0 eq)

-

4-(Benzyloxy)benzaldehyde (1.0 eq)

-

-

Procedure:

-

To the reaction flask, add anhydrous THF and diisopropylamine. Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes to generate Lithium Diisopropylamide (LDA).

-

Add a solution of methyl phenylacetate in anhydrous THF dropwise to the LDA solution. Stir for 1 hour at -78 °C to form the enolate.

-

Add a solution of 4-(benzyloxy)benzaldehyde in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 2-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of Methyl 3-hydroxy-3-(4-hydroxyphenyl)-2-phenylpropanoate

-

Apparatus: A round-bottom flask suitable for hydrogenation, equipped with a magnetic stirrer and a connection to a hydrogen source.

-

Reagents:

-

Methyl 3-(4-(benzyloxy)phenyl)-3-hydroxy-2-phenylpropanoate (1.0 eq)

-

Palladium on carbon (10% Pd/C, ~5 mol%)

-

Ethanol or Methanol

-

-

Procedure:

-

Dissolve the product from Step 1 in ethanol in the reaction flask.

-

Carefully add the Pd/C catalyst to the solution.

-

Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

-

Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the deprotected product, which may be used in the next step without further purification if sufficiently pure.

-

Step 3: Synthesis of this compound

-

Apparatus: A round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents:

-

Methyl 3-hydroxy-3-(4-hydroxyphenyl)-2-phenylpropanoate (1.0 eq)

-

Sodium hydroxide (NaOH, 2-3 eq)

-

Methanol/Water mixture (e.g., 3:1)

-

Hydrochloric acid (HCl, ~2 M)

-

-

Procedure:

-

Dissolve the product from Step 2 in the methanol/water mixture in the flask.

-

Add sodium hydroxide pellets or a concentrated aqueous solution.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution to a pH of ~2 by the slow addition of 2 M HCl. A precipitate should form.

-

Collect the solid product by vacuum filtration, washing with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure this compound.

-

Data Presentation

The following tables summarize the expected physical and chemical properties of the key compounds in the synthetic pathway. Note that some of this data is based on predictions from chemical databases due to a lack of extensive experimental literature.[2]

Table 1: Physical and Chemical Properties of Reactants and Products

| Compound Name | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) |

| 4-(Benzyloxy)benzaldehyde | 4321-23-5 | C₁₄H₁₂O₂ | 212.24 | 337.9 ± 15.0 |

| Methyl Phenylacetate | 101-41-7 | C₉H₁₀O₂ | 150.17 | 218.0 ± 0.0 |

| This compound | 89-23-6 | C₁₅H₁₄O₃ | 242.27 | 401.2 ± 30.0 |

Table 2: Illustrative Yields and Characterization Data

| Step | Product Name | Illustrative Yield (%) | Appearance | Expected ¹H NMR Signals (Illustrative) |

| 1 | Methyl 3-(4-(benzyloxy)phenyl)-3-hydroxy-2-phenylpropanoate | ~85% | Pale yellow oil | δ 7.2-7.5 (m, 14H, Ar-H), 5.1 (s, 2H, -OCH₂-), 4.5 (d, 1H, CH-OH), 3.8 (d, 1H, Ar-CH-), 3.6 (s, 3H, -OCH₃) |

| 2 | Methyl 3-hydroxy-3-(4-hydroxyphenyl)-2-phenylpropanoate | ~95% | White solid | δ 9.5 (s, 1H, Ar-OH), 6.7-7.4 (m, 9H, Ar-H), 4.4 (d, 1H, CH-OH), 3.7 (d, 1H, Ar-CH-), 3.6 (s, 3H, -OCH₃) |

| 3 | This compound | ~90% | White crystalline solid | δ 12.5 (br s, 1H, -COOH), 9.4 (s, 1H, Ar-OH), 6.6-7.3 (m, 9H, Ar-H), 4.3 (d, 1H, CH-COOH), 3.1 (dd, 1H, Ar-CH₂-), 2.9 (dd, 1H, Ar-CH₂-) Note: Structure may differ |

Note: The illustrative NMR data for the final product assumes a reduction of the benzylic alcohol, which can sometimes occur during hydrogenolysis. The actual structure should be confirmed by 2D NMR techniques.

Purification and Characterization Workflow

A general workflow for the purification and characterization of the final product is presented below.

Conclusion

References

An In-Depth Technical Guide to the Spectroscopic Data of 3-(4-Hydroxyphenyl)-2-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for the compound 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid (CAS No. 89-23-6). Due to the prevalence of its isomer, 3-(4-hydroxyphenyl)propanoic acid, in scientific literature, obtaining specific experimental spectroscopic data for the title compound has proven challenging. This guide presents the confirmed identity of the compound and outlines the standard experimental protocols for acquiring the necessary spectroscopic data.

Compound Identification and Properties

This compound is a carboxylic acid characterized by a propanoic acid backbone substituted with a 4-hydroxyphenyl group at the 3-position and a phenyl group at the 2-position.

Chemical Structure:

Key Identifiers:

-

Molecular Formula: C₁₅H₁₄O₃[1]

-

Molecular Weight: 242.27 g/mol [3]

-

InChI Key: GRCCNKUXWQWOKS-UHFFFAOYSA-N[1]

-

SMILES: C1=CC=C(C=C1)C(CC2=CC=C(C=C2)O)C(=O)O[1]

Spectroscopic Data Summary

This section will be updated as authenticated experimental data becomes available.

Experimental Protocols for Spectroscopic Analysis

The following are detailed, generalized protocols for acquiring the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR (Proton NMR) Spectroscopy

-

Objective: To determine the number of different types of protons, their chemical environments, and their neighboring protons.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Experimental Workflow:

Figure 1: Workflow for ¹H NMR Spectroscopy.

3.1.2. ¹³C NMR (Carbon-13 NMR) Spectroscopy

-

Objective: To determine the number of non-equivalent carbon atoms and their chemical environments.

-

Instrumentation: A 100 MHz or higher field NMR spectrometer.

-

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) is typically required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Instrument Setup: Similar to ¹H NMR, the instrument is locked and shimmed.

-

Data Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each carbon. A longer acquisition time with a greater number of scans is necessary.

-

Data Processing: Fourier transformation, phasing, and baseline correction are performed. The chemical shifts are referenced to the solvent peak or TMS.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Experimental Workflow (Thin Solid Film Method):

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and elemental composition of the compound, and to obtain information about its structure from fragmentation patterns.

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

Experimental Protocol (LC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Chromatographic Separation: Inject the sample into a liquid chromatograph to separate it from any impurities.

-

Ionization: The eluting compound is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) to generate charged molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

-

Expected Spectroscopic Features

Based on the structure of this compound, the following spectral features are anticipated:

-

¹H NMR:

-

Signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons of the two phenyl rings.

-

A signal for the phenolic hydroxyl proton (can be broad and its chemical shift is concentration and solvent dependent).

-

A signal for the carboxylic acid proton (typically downfield, >10 ppm, and can also be broad).

-

Signals corresponding to the protons on the propanoic acid chain (CH and CH₂), likely appearing as complex multiplets due to coupling.

-

-

¹³C NMR:

-

A signal for the carbonyl carbon of the carboxylic acid (approx. 170-180 ppm).

-

Multiple signals in the aromatic region (approx. 115-160 ppm) for the carbons of the two phenyl rings.

-

Signals for the aliphatic carbons of the propanoic acid chain.

-

-

IR:

-

A broad absorption band for the O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹).

-

A strong absorption for the C=O stretch of the carboxylic acid (approx. 1700-1725 cm⁻¹).

-

A broad absorption for the phenolic O-H stretch (approx. 3200-3600 cm⁻¹).

-

Absorptions for aromatic C-H and C=C bonds.

-

-

Mass Spectrometry:

-

A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of the compound (242.27).

-

Fragmentation patterns corresponding to the loss of functional groups such as -COOH, -C₆H₅, and -C₆H₄OH.

-

Conclusion

While experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides the necessary framework for its identification and characterization. The detailed protocols outlined herein offer a standardized approach for researchers to acquire and interpret the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. As new data becomes available, this guide will be updated to include a comprehensive summary and analysis of the experimental spectra.

References

3-(4-Hydroxyphenyl)-2-phenylpropanoic acid mechanism of action

An In-depth Technical Guide on the Mechanism of Action of 3-(4-Hydroxyphenyl)-2-phenylpropanoic Acid and its Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action for compounds structurally related to this compound. As the parent compound is not extensively studied, this document focuses on two classes of its more researched analogs: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives and 3-(4-Hydroxyphenyl)propionic acid (HPPA) .

Part 1: 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

This class of compounds has emerged as a promising scaffold for the development of novel antimicrobial and anticancer agents.[1][2] The biological activity is highly dependent on the chemical substitutions made to the core structure.[1]

Antimicrobial Mechanism of Action

Derivatives of 3-((4-Hydroxyphenyl)amino)propanoic acid have demonstrated potent, structure-dependent antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens.[1][3] The primary mechanism of action is believed to be the disruption of microbial cell integrity and function, leading to growth inhibition.

The antimicrobial efficacy of these derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[4]

| Compound Type | Target Organism | MIC Range (µg/mL) | Reference |

| Hydrazone derivatives | Candida auris | 0.5 - 64 | [1] |

| Hydrazone derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 | [1] |

| Hydrazone derivatives | Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 | [1] |

| Hydrazone derivatives | Gram-negative pathogens | 8 - 64 | [1] |

| Hydrazone derivatives | Drug-resistant Candida species | 8 - 64 | [1] |

Anticancer Mechanism of Action

Recent studies have highlighted the potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer agents, particularly against non-small cell lung cancer cells (A549).[5] The proposed mechanism involves the induction of cytotoxicity and the inhibition of cancer cell migration.[5][6] The presence of a phenolic hydroxyl group is thought to contribute to the antioxidant properties of these compounds, which may play a role in their anticancer activity.[5]

The anticancer potential is assessed by measuring the reduction in cell viability, often using the MTT assay.

| Compound Derivative | Cell Line | Effect | Reference |

| Naphthyl substituted | A549 | Reduced cell viability to 42.1% | [5] |

| 2-Furyl substituted | A549 | Significant reduction in cell viability and migration | [5] |

| Various derivatives | A549 | Structure-dependent cytotoxicity | [5] |

| Various derivatives | Vero (non-cancerous) | Favorable cytotoxicity profile (less toxic than to cancer cells) | [7] |

Experimental Protocols

The MIC is determined using the broth microdilution method.[4]

-

Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium.[4]

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) is prepared.[4]

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.[4]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35°C ± 2°C for 16-20 hours).[4]

-

Reading Results: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (microbial growth).[4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an optimal density and allowed to adhere overnight.[8]

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).[8]

-

MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[8]

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).[8]

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the viability of untreated control cells.[8][9]

Experimental Workflow Diagram

Caption: Workflow for the synthesis and biological evaluation of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

Part 2: 3-(4-Hydroxyphenyl)propionic Acid (HPPA)

3-(4-Hydroxyphenyl)propionic acid, also known as phloretic acid, is a major microbial metabolite of procyanidin A2.[10] It has been shown to play a significant role in lipid metabolism and inflammation, particularly in the context of atherosclerosis.[10][11]

Mechanism of Action in Macrophage Foam Cell Formation

HPPA has been demonstrated to inhibit the conversion of macrophages into foam cells, a key event in the development of atherosclerosis.[10] This effect is mediated through the regulation of genes involved in cholesterol transport and by suppressing oxidative stress and inflammation.[10]

HPPA promotes cholesterol efflux from macrophages by up-regulating the mRNA expression of ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor class B type 1 (SR-B1).[10] It also reduces the expression of the scavenger receptor CD36, which is involved in the uptake of oxidized low-density lipoprotein (ox-LDL).[10]

HPPA restricts ox-LDL-induced cellular inflammation by inhibiting the nuclear factor kappa-B (NF-κB) signaling pathway.[10]

Signaling Pathway Diagram

Caption: HPPA's dual mechanism in inhibiting macrophage foam cell formation.

Experimental Protocols

This assay measures the capacity of cells to release cholesterol to an extracellular acceptor.[12][13]

-

Cell Culture and Labeling: Macrophages (e.g., RAW264.7 or THP-1) are plated and labeled with [³H]-cholesterol for 24-48 hours.[12]

-

Equilibration: The cells are washed and incubated in a serum-free medium, often with a cAMP analog to upregulate ABCA1 expression, for 18-24 hours to allow the labeled cholesterol to equilibrate within the cell.[12]

-

Efflux: The medium is replaced with a medium containing a cholesterol acceptor (e.g., apolipoprotein A-I or HDL). The cells are incubated for a defined period (e.g., 4 hours).[12]

-